molecular formula C11H16N4OS B2599915 1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2193938-06-4

1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2599915
M. Wt: 252.34
InChI Key: SQSCRPWIDXNECS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a group of compounds that have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . They are often synthesized using hydrazonoyl halides with various reagents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized by various spectroscopic techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives often involve the reaction of hydrazonoyl halides with various reagents .

Future Directions

Research into 1,3,4-thiadiazole derivatives continues to be an active area of study due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-3-9-12-11(17-13-9)15-7-5-14(6-8-15)10(16)4-2/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSCRPWIDXNECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one

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